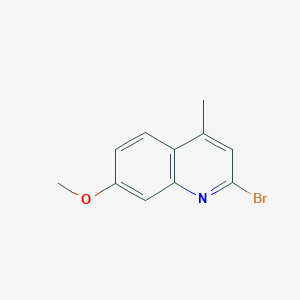

2-Bromo-7-methoxy-4-methylquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Advanced Synthetic Chemistry

The quinoline nucleus is a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a broad spectrum of pharmacological activities. sigmaaldrich.com This versatility has cemented its importance in drug discovery. Numerous quinoline-based compounds are established drugs, including the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent camptothecin. amazonaws.comsigmaaldrich.com

Beyond its medicinal applications, the quinoline scaffold is a versatile building block in organic synthesis. amazonaws.com Its aromatic system can be functionalized through various reactions, allowing chemists to meticulously tailor the steric and electronic properties of the resulting molecules. nih.gov This adaptability makes quinoline derivatives crucial intermediates in the synthesis of agrochemicals, functional dyes, and electronic materials.

Evolution of Synthetic Strategies for Poly-functionalized Quinoline Derivatives

The synthesis of the quinoline core has been a subject of extensive research for over a century, leading to a rich collection of named reactions. Classical methods such as the Skraup, Doebner-von Miller, Friedländer, and Conrad-Limpach-Knorr syntheses remain fundamental for accessing the basic quinoline ring system. uni.lu These methods typically involve the condensation and cyclization of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters, often under harsh acidic or thermal conditions. uni.luacs.org

Modern synthetic chemistry has driven the evolution of more efficient, sustainable, and regioselective methods for preparing poly-functionalized quinolines. These advancements include:

Microwave-assisted synthesis: This technique significantly reduces reaction times and can improve yields by directly heating the reactants. uni.luchemicalbook.com

Metal-catalyzed reactions: Transition metals, particularly palladium, copper, and iron, are used to catalyze C-H activation and cross-coupling reactions, enabling the direct and precise introduction of functional groups onto the quinoline scaffold. nih.govprepchem.com

Multicomponent reactions: These strategies allow for the synthesis of complex quinoline derivatives in a single step from three or more starting materials, enhancing atom economy and operational simplicity. nih.gov

Green Chemistry Approaches: The use of water as a solvent, catalyst-free conditions, and ultrasound irradiation are being explored to develop more environmentally benign synthetic routes. nih.govuni.lu

Research Rationale for Investigating 2-Bromo-7-methoxy-4-methylquinoline

The specific compound, this compound, is of significant interest to synthetic chemists for several reasons. Its structure incorporates multiple points of functionality that can be exploited for further molecular elaboration:

The 2-Bromo Substituent: The bromine atom at the C2 position is an exceptionally useful synthetic handle. The C-Br bond is readily activated by transition metal catalysts, making the compound an ideal substrate for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. chemicalbook.com This allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules from this quinoline core.

The Methoxy (B1213986) and Methyl Groups: The electron-donating methoxy group at C7 and the methyl group at C4 modulate the electronic properties of the quinoline ring system. These substituents influence the reactivity of the scaffold and can play a role in the biological activity of downstream products.

A Versatile Building Block: As a poly-functionalized heterocycle, it serves as a valuable intermediate for building libraries of more complex quinoline derivatives. These libraries can then be screened for potential applications in medicinal chemistry and materials science, accelerating the discovery process. bldpharm.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-7-methoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMJMPPJYQXQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282126 | |

| Record name | Quinoline, 2-bromo-7-methoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115486-12-9 | |

| Record name | Quinoline, 2-bromo-7-methoxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115486-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 2-bromo-7-methoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 7 Methoxy 4 Methylquinoline and Analogous Structures

Foundational Quinoline (B57606) Synthesis Approaches Applicable to Substituted Systems

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a common motif in numerous biologically active compounds. acs.org Over the years, a variety of synthetic methods have been developed to construct this heterocyclic core.

Cyclization and annulation reactions are fundamental to the synthesis of the quinoline core. These methods typically involve the formation of one or more rings from acyclic precursors.

One-pot synthesis approaches offer an efficient route to quinoline derivatives. For instance, a method involving the sequential addition and iodine-mediated desulfurative cyclization of o-aminothiophenol and 1,3-ynones has been reported to produce a range of functionalized quinolines. researchgate.net Another efficient one-pot protocol utilizes a cobalt catalyst for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles, yielding quinolines under mild conditions. organic-chemistry.org Similarly, visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using anthraquinone (B42736) as an organic photocatalyst, provides a green pathway to quinoline synthesis. organic-chemistry.org

Annulation reactions, which involve the formation of a new ring onto an existing one, are also widely employed. A notable example is the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, which furnishes 2,4-disubstituted quinolines. organic-chemistry.org Furthermore, cascade reactions, where multiple bond-forming events occur in a single synthetic operation, have been developed for quinoline synthesis. A three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides an additive-free and rapid synthesis of multiply substituted quinolines. organic-chemistry.org

The following table summarizes some key cyclization and annulation reactions for quinoline synthesis:

| Reaction Type | Reactants | Catalyst/Reagent | Key Features |

| Desulfurative Cyclization | o-aminothiophenol, 1,3-ynones | I2 | One-pot, mild conditions researchgate.net |

| Dehydrogenative Cyclization | 2-aminoaryl alcohols, ketones/nitriles | Co(OAc)2·4H2O | One-pot, environmentally benign organic-chemistry.org |

| Oxidative Cyclization | 2-aminobenzyl alcohols, secondary alcohols | Anthraquinone, visible light | Green chemistry approach organic-chemistry.org |

| Annulation | o-iodoanilines, propargyl alcohols | Palladium catalyst | Forms 2,4-disubstituted quinolines organic-chemistry.org |

| Cascade Annulation | Aryl diazonium salts, nitriles, alkynes | None (additive-free) | Rapid, three-component reaction organic-chemistry.org |

Multicomponent reactions (MCRs) have gained prominence as a powerful tool for the efficient construction of complex molecules like quinolines from three or more starting materials in a single step. rsc.orgresearchgate.net These reactions are characterized by high atom economy and the ability to generate diverse molecular scaffolds. rsc.org

Several named MCRs are applicable to quinoline synthesis. The Povarov reaction, for example, is a classic MCR that involves the reaction of an aniline (B41778), an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. organic-chemistry.org The Ugi reaction, another versatile MCR, has also been adapted for the synthesis of quinoline derivatives. nih.govacs.org

Recent advancements have focused on developing novel MCRs for quinoline synthesis. For instance, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been shown to be an efficient, additive-free, and rapid method for producing multiply substituted quinolines. organic-chemistry.org Iron-catalyzed MCRs are also gaining attention due to the low cost and environmental benefits of iron. researchgate.net Niobium pentachloride has also been explored as a promoter for the multicomponent synthesis of quinolines. researchgate.net

The table below highlights some multicomponent strategies for quinoline synthesis:

| Reaction Name/Type | Components | Key Advantages |

| Povarov Reaction | Aniline, aldehyde, activated alkene | Forms tetrahydroquinoline precursors organic-chemistry.org |

| Ugi Reaction | Amine, aldehyde/ketone, carboxylic acid, isocyanide | High diversity of products nih.govacs.org |

| Cascade Annulation | Aryl diazonium salt, nitrile, alkyne | Additive-free, rapid organic-chemistry.org |

| Iron-Catalyzed MCR | Various | Economical, environmentally friendly researchgate.net |

| Niobium Pentachloride Promoted MCR | Various | Efficient synthesis researchgate.net |

Oxidative annulation and cascade reactions represent another important class of methods for quinoline synthesis. These reactions often proceed through radical intermediates and can lead to the formation of highly functionalized quinoline cores.

A notable example is the oxidative radical addition/cyclization cascade of o-cyanoarylacrylamides with α-keto acids or aldehydes. This method provides a convenient and highly efficient route to carbonyl-containing quinoline-2,4(1H,3H)-diones. nih.gov The reaction exhibits a broad substrate scope and good functional group tolerance. nih.gov

Visible-light-mediated oxidative cyclization has also emerged as a powerful tool. The reaction of 2-aminobenzyl alcohols with secondary alcohols under visible light and in the presence of an organic photocatalyst like anthraquinone and DMSO as an oxidant leads to good yields of quinolines at room temperature. organic-chemistry.org This approach is considered environmentally friendly.

Advanced Strategies for Bromoquinoline Synthesis

Once the quinoline core is established, the next critical step in the synthesis of 2-Bromo-7-methoxy-4-methylquinoline is the introduction of the bromine atom at the C2 position. This requires regioselective halogenation techniques.

Achieving regioselectivity in the halogenation of quinolines can be challenging due to the presence of multiple reactive sites on the heterocyclic ring. rsc.orgnih.gov Various strategies have been developed to control the position of halogenation.

One approach involves the use of directing groups. For example, 8-amidoquinolines can be regioselectively halogenated at the C5 position. mdpi.com Metal-free protocols have also been developed for the remote C-H halogenation of 8-substituted quinolines, offering an economical and atom-efficient route to C5-halogenated products. rsc.orgnih.gov

For the synthesis of 2-bromoquinolines, a common strategy involves the conversion of a 2-quinolone precursor. For instance, 7-bromo-4-methyl-carbostyril can be converted to 7-bromo-2-chloro-4-methylquinoline, which can then potentially be transformed into the desired 2-bromo derivative. chemsynthesis.comchemsynthesis.com Alternatively, direct bromination of a pre-formed quinoline can be achieved under specific conditions. For example, the reaction of 3-bromoquinoline (B21735) with certain reagents can lead to the formation of 2,3-dibromoquinoline. acs.org

The following table provides examples of regioselective halogenation reactions of quinolines:

| Substrate | Reagent/Catalyst | Position of Halogenation |

| 8-Amidoquinolines | Iron(III) catalyst | C5 mdpi.com |

| 8-Substituted quinolines | Trihaloisocyanuric acid | C5 rsc.orgnih.gov |

| 3-Bromoquinoline | TMPMgCl·LiCl, 1,2-dibromo-1,1,2,2-tetrachloroethane | C2 acs.org |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-halogen bonds, including the introduction of bromine onto a quinoline scaffold. uni-muenchen.dersc.org These reactions often offer high efficiency and functional group tolerance.

While direct C-H bromination is a common strategy, transition metal-catalyzed reactions can be employed to introduce a bromine atom at a specific position by coupling with a suitable bromine source. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-Br bonds. uni-muenchen.de Nickel-catalyzed cross-coupling reactions also provide an effective means for this transformation. uni-muenchen.de

In some cases, a bromine atom can be introduced as part of a larger fragment via a cross-coupling reaction. While not a direct bromination, this strategy can be used to construct complex bromo-substituted quinolines. For example, the Suzuki-Miyaura cross-coupling reaction can be used to couple a boronic acid derivative with a halogenated quinoline, although this is more commonly used for C-C bond formation. acs.org

Precursor Functionalization Routes to this compound

The synthesis of this compound is often achieved through a multi-step process that begins with the construction of a quinoline core, which is then subsequently functionalized. A prevalent strategy involves the cyclization of appropriately substituted anilines with β-ketoesters. For instance, the Conrad-Limpach or Doebner-von Miller reactions are commonly employed to form the fundamental quinoline ring system.

In the specific synthesis of this compound, a key intermediate is frequently 7-methoxy-4-methylquinolin-2(1H)-one. This precursor can be prepared via the reaction of 3-methoxyaniline with ethyl acetoacetate (B1235776). Following the formation of this quinolinone intermediate, it undergoes a bromination reaction to yield the target compound. This transformation is typically accomplished using a brominating agent such as phosphorus oxybromide (POBr₃) or a combination of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). This critical step effectively replaces the hydroxyl group at the 2-position of the quinolinone with a bromine atom, resulting in the formation of this compound. The strategic placement of the methoxy (B1213986) and methyl groups in the initial precursors is paramount to the success of this synthetic route.

An alternative approach involves the functionalization of a pre-existing quinoline ring. For example, a quinoline molecule that already possesses the desired methyl and methoxy groups can be subjected to a bromination reaction at a later stage of the synthesis. However, achieving regioselectivity with this method can be challenging, often necessitating the use of protecting groups to direct the bromination specifically to the C2 position.

Methodologies for Introducing Methoxy Functionality on the Quinoline Nucleus

The incorporation of a methoxy group onto the quinoline nucleus represents a pivotal step in the synthesis of this compound and related analogs. The timing of this introduction can be varied depending on the overarching synthetic strategy.

Etherification and Substitution Strategies for Methoxyquinolines

A primary and widely utilized method for installing a methoxy group is through the etherification of a corresponding hydroxyquinoline. This is typically achieved by treating the hydroxyquinoline with a methylating agent in the presence of a base. For example, 7-hydroxyquinoline (B1418103) derivatives can be reacted with reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate or sodium hydride to yield the desired 7-methoxyquinoline. This classic Williamson ether synthesis provides a reliable and effective means of methoxy group installation.

Alternatively, nucleophilic aromatic substitution (SNAr) presents another viable strategy. In this approach, a quinoline ring bearing a suitable leaving group, such as a halogen or a nitro group, at the target position is treated with sodium methoxide (B1231860). The strongly nucleophilic methoxide ion then displaces the leaving group to form the methoxyquinoline. The efficacy of this reaction is significantly influenced by the electronic activation of the quinoline ring by electron-withdrawing substituents.

Tandem Reaction Sequences for Methoxy Group Installation

In certain synthetic pathways, the methoxy group is introduced as part of a tandem reaction sequence. For instance, a precursor aniline, such as 3-methoxyaniline, which already contains the methoxy group, can be utilized in a cyclization reaction to construct the quinoline ring. This approach, exemplified in the Conrad-Limpach synthesis of the quinolinone precursor, ensures the correct positioning of the methoxy group from the outset of the synthesis.

Strategies for Methyl Group Incorporation at Specific Quinoline Positions

The precise placement of a methyl group at a specific position on the quinoline ring is another critical consideration in the synthesis of these compounds.

Alkylation and Cyclocondensation Routes Leading to Methylquinolines

The most direct and efficient method for incorporating the 4-methyl group in this compound is through the judicious choice of the β-dicarbonyl component in the initial quinoline synthesis. The utilization of ethyl acetoacetate in the Conrad-Limpach or Doebner-von Miller reaction with an appropriately substituted aniline, such as 3-methoxyaniline, directly installs the methyl group at the 4-position of the resulting quinoline ring.

While Friedel-Crafts alkylation can also be employed to introduce methyl groups onto a pre-formed quinoline ring, this method often suffers from a lack of regioselectivity and can result in the formation of a mixture of products. This makes it a less desirable approach for the synthesis of a specific isomer like 4-methylquinoline.

Functional Group Manipulation for Methyl Substitution

In some cases, a methyl group can be introduced through the manipulation of other functional groups. For example, a carboxylic acid group at the 4-position can be reduced to a hydroxymethyl group, which can then be further reduced to a methyl group. Similarly, a formyl group at the desired position can be converted to a methyl group via a Wolff-Kishner or Clemmensen reduction. However, these multi-step transformations are generally less efficient than incorporating the methyl group during the initial ring-forming reaction.

Convergent and Divergent Synthetic Pathways to this compound

The construction of this compound can be achieved through both convergent and divergent synthetic plans, each with distinct advantages.

Convergent Synthesis: This strategy involves the separate synthesis of key fragments of the target molecule, which are then joined together in the final stages. A classic and effective method for building the quinoline core is the Conrad-Limpach synthesis . wikipedia.org In a convergent approach to the target molecule, 3-methoxyaniline would be reacted with ethyl acetoacetate. This condensation reaction forms a Schiff base, which upon heating to high temperatures (around 250 °C), undergoes thermal cyclization to yield 7-methoxy-4-methylquinolin-2-ol. wikipedia.org The final step is the bromination of this intermediate, typically using a reagent like phosphorus(V) oxybromide (POBr₃), to chemoselectively replace the hydroxyl group at the C2-position with a bromine atom, affording this compound. Gold-catalyzed cascade reactions have also been developed for the convergent synthesis of 2-aryl-substituted quinolines. nih.gov

Divergent Synthesis: This approach begins with a central core structure which is then successively modified to create a library of different compounds. wikipedia.org For this compound, a divergent pathway might start with a pre-formed quinoline ring. For instance, one could begin with 7-methoxy-4-methylquinoline (B1314273) and attempt a direct bromination. However, this approach often suffers from a lack of regioselectivity, leading to a mixture of brominated isomers. A more controlled divergent synthesis could involve a common intermediate that allows for the sequential and selective introduction of the required functional groups. This strategy is particularly useful in medicinal chemistry for creating a range of analogs for structure-activity relationship (SAR) studies. wikipedia.org Recent developments have explored the use of aniline and two distinct amino acids in a divergent, metal-free method to produce a wide variety of functionalized quinolines. organic-chemistry.org

Another well-known method, the Doebner-von Miller reaction , utilizes anilines and α,β-unsaturated carbonyl compounds to form quinolines, often under acid catalysis. wikipedia.orgsynarchive.com This reaction could be adapted to synthesize the target compound by selecting appropriately substituted precursors. The mechanism is complex and thought to involve conjugate addition followed by cyclization and dehydration. wikipedia.orgyoutube.com

| Synthetic Strategy | Key Reaction | Starting Materials Example | Intermediate | Final Step |

| Convergent | Conrad-Limpach Synthesis | 3-methoxyaniline, Ethyl acetoacetate | 7-methoxy-4-methylquinolin-2-ol | Bromination (e.g., with POBr₃) |

| Divergent | Functionalization of a Core | 7-methoxy-4-methylquinoline | - | Direct Bromination (low selectivity) |

| Convergent | Doebner-von Miller Reaction | 3-methoxyaniline, α,β-unsaturated ketone | Dihydroquinoline intermediate | Oxidation |

Step- and Atom-Economy Considerations in Synthesis Design

Modern synthetic chemistry emphasizes the importance of sustainability through principles like step- and atom-economy. numberanalytics.comacs.org

Atom-Economy , a concept developed by Barry Trost, measures how many atoms of the reactants are incorporated into the final desired product. acs.orgrsc.org Addition and rearrangement reactions are highly atom-economical, while substitution and elimination reactions are less so because they generate byproducts. acs.orgrsc.org

Chemo- and Regioselective Control in Complex Quinoline Synthesis

Achieving the correct substitution pattern on the quinoline ring requires precise control over selectivity.

Regioselectivity is the control over the position of a chemical bond formation. In the Conrad-Limpach synthesis of this compound, the regioselectivity is established early on. The use of 3-methoxyaniline ensures the methoxy group is positioned at C7 of the final quinoline ring. The reaction conditions of the cyclization then favor the formation of the 4-methyl substituted isomer. wikipedia.org The subsequent conversion of the 2-hydroxyl group to a 2-bromo group is also highly regioselective. Direct bromination of the quinoline core would be far less selective. Many modern methods, including those using metal catalysts, aim to achieve high regioselectivity in the functionalization of quinolines. mdpi.comorganic-chemistry.org

Chemoselectivity is the preferential reaction of one functional group over others in a molecule. rsc.org In the synthesis of our target compound, the bromination of the 7-methoxy-4-methylquinolin-2-ol intermediate is a key example of a chemoselective transformation. The brominating agent selectively reacts with the hydroxyl group at the C2 position, leaving the methoxy group at C7 and the methyl group at C4 untouched. This selectivity is crucial for the successful synthesis of the final product. Developing chemoselective methods is vital, especially in late-stage functionalization where a complex molecule with multiple reactive sites needs a specific modification. rsc.org

Mechanistic Investigations of Reactions Involving 2 Bromo 7 Methoxy 4 Methylquinoline

Elucidation of Reaction Mechanisms in Quinoline (B57606) Annulation and Functionalization

The formation of the quinoline core and its subsequent functionalization are pivotal processes in organic synthesis. The mechanisms of these reactions are often complex, involving multiple steps and catalytic species.

Detailed Analysis of Catalytic Cycles (e.g., C-H Activation, Cross-Coupling)

The functionalization of the 2-Bromo-7-methoxy-4-methylquinoline scaffold can be achieved through various transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, proceed through well-defined catalytic cycles. youtube.comwikipedia.orgyoutube.com

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, which is applicable to this compound, typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. youtube.com This step involves the insertion of the palladium into the carbon-bromine bond.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

The table below illustrates the general steps in a Suzuki-Miyaura cross-coupling reaction, a common method for the functionalization of aryl halides like this compound.

| Step | Description | Reactants | Products |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | This compound, Pd(0)L_n | (2-(7-methoxy-4-methylquinolinyl))Pd(II)(Br)L_n |

| Transmetalation | Transfer of an organic group from a boronic acid derivative to the Pd(II) center. | (2-(7-methoxy-4-methylquinolinyl))Pd(II)(Br)L_n, R-B(OR')_2 | (2-(7-methoxy-4-methylquinolinyl))Pd(II)(R)L_n, X-B(OR')_2 |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | (2-(7-methoxy-4-methylquinolinyl))Pd(II)(R)L_n | 2-R-7-methoxy-4-methylquinoline, Pd(0)L_n |

Note: L represents a ligand, and R represents an organic substituent.

C-H activation is another powerful strategy for the functionalization of quinolines, often catalyzed by transition metals like palladium, rhodium, and copper. nih.gov While direct C-H activation of this compound is not specifically detailed, studies on similar quinoline derivatives suggest that the nitrogen atom can act as a directing group, facilitating the activation of specific C-H bonds, typically at the C8 position. nih.gov

Identification and Characterization of Key Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanistic pathways. In the context of cross-coupling reactions involving this compound, the key intermediates are the Pd(II) species formed after oxidative addition and transmetalation. These intermediates are generally short-lived and present in low concentrations, making their isolation and characterization challenging.

However, studies on analogous systems have utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to identify and characterize these transient species. For instance, in related palladium-catalyzed reactions, the formation of cyclometalated complexes, where the metal is coordinated to both a carbon and a heteroatom of the quinoline ring, has been observed. nih.gov

Kinetic and Thermodynamic Aspects of Quinoline Formation

The kinetics and thermodynamics of the formation of the quinoline ring itself, through methods like the Skraup or Doebner-von Miller reactions, are complex and depend heavily on the specific substrates and reaction conditions. These reactions typically involve acid-catalyzed cyclization, dehydration, and oxidation steps.

For the functionalization of this compound, the kinetic profile of cross-coupling reactions is influenced by several factors, including the nature of the catalyst, ligands, solvent, and the electronic properties of the substrates. For example, the rate of oxidative addition is sensitive to the electron density at the carbon-bromine bond. The methoxy (B1213986) group at the 7-position, being an electron-donating group, might slightly decrease the rate of oxidative addition compared to an unsubstituted bromoquinoline.

Mechanistic Studies of Functional Group Interconversions on the this compound Framework

Once the this compound scaffold is synthesized, the bromo substituent at the 2-position serves as a versatile handle for a variety of functional group interconversions.

Investigations into Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Therefore, this compound can undergo nucleophilic aromatic substitution (S_NAr) reactions. masterorganicchemistry.compressbooks.pub

The generally accepted mechanism for S_NAr reactions proceeds via a two-step addition-elimination pathway. masterorganicchemistry.compressbooks.pub

Addition: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system, including the nitrogen atom. pressbooks.pub

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product.

The rate of S_NAr reactions is influenced by the strength of the nucleophile and the stability of the Meisenheimer intermediate. The presence of the electron-donating methoxy group at the 7-position might slightly decrease the reactivity of the substrate towards nucleophilic attack compared to an unsubstituted 2-bromoquinoline (B184079).

Recent studies on other aromatic systems have also proposed the possibility of concerted S_NAr mechanisms, where bond formation and bond breaking occur in a single step, particularly with highly reactive nucleophiles or specific substrates. nih.gov However, for typical S_NAr reactions of 2-bromoquinolines, the stepwise mechanism is generally favored.

Exploration of Transition Metal-Mediated Transformations

As discussed in section 3.1.1, the bromine atom at the 2-position of this compound makes it an excellent substrate for a wide array of transition-metal-mediated transformations beyond standard cross-coupling reactions. These can include carbonylation, cyanation, and amination reactions, each with its own distinct mechanistic pathway, yet often sharing common elementary steps with the cross-coupling cycles. researchgate.netnih.gov

For instance, a palladium-catalyzed cyanation reaction would likely proceed through a catalytic cycle involving oxidative addition of the 2-bromoquinoline derivative to a Pd(0) center, followed by the exchange of the bromide ligand with a cyanide group from a cyanide source (e.g., zinc cyanide), and finally reductive elimination to form the 2-cyanoquinoline product and regenerate the Pd(0) catalyst.

The table below provides a hypothetical overview of conditions for various transition-metal-mediated transformations on a generic 2-bromoquinoline substrate, which can be extrapolated to this compound.

| Reaction Type | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Pd(PPh_3)_4, Arylboronic acid, Base | 2-Aryl-7-methoxy-4-methylquinoline |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Amine, Base | 2-Amino-7-methoxy-4-methylquinoline |

| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne, Base | 2-Alkynyl-7-methoxy-4-methylquinoline |

| Cyanation | Pd catalyst, Zn(CN)_2 | 2-Cyano-7-methoxy-4-methylquinoline |

Factors Governing Regioselectivity and Stereoselectivity in Quinoline Synthesis and Functionalization

The reactivity of the quinoline ring is inherently polarized. The pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, making positions 2 and 4 susceptible to nucleophilic attack. Conversely, the carbocyclic (benzene) ring is more electron-rich and thus more prone to electrophilic substitution, typically at positions 5 and 8. cymitquimica.comrsc.org The substituents on the this compound molecule—a bromine atom at C2, a methoxy group at C7, and a methyl group at C4—each exert distinct electronic and steric influences that modulate this intrinsic reactivity.

Electronic Effects:

The 7-methoxy group is a strong electron-donating group (EDG) through resonance, increasing the electron density of the carbocyclic ring. libretexts.org This activating effect makes the benzene (B151609) portion of the quinoline more susceptible to electrophilic attack. The directing effect of a methoxy group is typically ortho and para. In the context of the quinoline ring system, this would enhance the reactivity at positions 6 and 8.

The 4-methyl group is a weak electron-donating group through induction, slightly activating the pyridine ring. libretexts.org

The bromine atom at the C2 position is an electron-withdrawing group via induction, further increasing the electrophilicity of the C2 carbon, making it a prime target for nucleophilic substitution. wikipedia.org

Steric Effects:

The 4-methyl group introduces significant steric hindrance around the C3 and C5 positions. nih.gov This steric bulk can impede the approach of reagents to these positions, thereby influencing the regioselectivity of reactions. For instance, in reactions where C3 functionalization might be electronically plausible, the presence of the adjacent methyl group could disfavor this pathway.

Interplay in Common Reaction Types:

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling): The C2-bromo bond is the most likely site for oxidative addition of a palladium(0) catalyst, which is the initial step in many cross-coupling reactions. illinois.eduuvic.ca This is due to the inherent reactivity of the C2 position in quinolines and the lability of the C-Br bond. In a study on the site-selective Suzuki-Miyaura coupling of 2,4-dichloro-8-bromo-7-methoxyquinoline, the reaction occurred at the C2 position, demonstrating the high reactivity of this site even in the presence of other halogens. nih.gov While this compound is more complex, it highlights the intrinsic preference for reaction at C2. The electron-donating 7-methoxy group would further facilitate the oxidative addition step by increasing the electron density on the quinoline ring system, which can stabilize the resulting palladium intermediate.

Nucleophilic Aromatic Substitution (SNAr): The C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom and the bromine substituent. wikipedia.orgmasterorganicchemistry.com The presence of the electron-donating 7-methoxy group on the carbocyclic ring would not significantly hinder this reactivity, as its electronic influence is more pronounced on the benzene ring. Therefore, reactions with nucleophiles are expected to proceed with high regioselectivity at the C2 position, leading to the displacement of the bromide.

C-H Activation: While the C2-bromo bond provides a clear handle for functionalization, C-H activation presents an alternative pathway. Directing groups can be employed to achieve regioselectivity in C-H functionalization. rsc.org In the absence of a strong directing group, the inherent electronic properties of the substituted quinoline would guide the reaction. The electron-rich carbocyclic ring, activated by the 7-methoxy group, could be a potential site for electrophilic C-H activation. However, the presence of the readily displaceable bromine at C2 often makes cross-coupling reactions a more synthetically viable strategy.

The following table summarizes the expected influence of each substituent on the reactivity of this compound in different reaction types.

| Substituent | Position | Electronic Effect | Steric Effect | Influence on Regioselectivity |

| 2-Bromo | C2 | Electron-withdrawing (inductive) | Minimal | Activates C2 for nucleophilic attack and cross-coupling. |

| 7-Methoxy | C7 | Electron-donating (resonance) | Minimal | Activates the carbocyclic ring for electrophilic substitution (directing to C6 and C8). |

| 4-Methyl | C4 | Electron-donating (inductive) | Significant | Hinders attack at C3 and C5. |

The interplay of these factors allows for a degree of predictability in the chemical behavior of this compound. For instance, in a Suzuki coupling reaction, one would confidently predict the formation of the 2-aryl-7-methoxy-4-methylquinoline product.

Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 7 Methoxy 4 Methylquinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectra offer fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 2-Bromo-7-methoxy-4-methylquinoline is expected to show distinct signals for each unique proton. The aromatic protons on the quinoline (B57606) core would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The methyl (CH₃) and methoxy (B1213986) (OCH₃) groups would produce singlet peaks in the upfield region, with the methyl group protons appearing around δ 2.5 ppm and the methoxy protons around δ 3.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms. For this compound, 11 distinct signals are expected, corresponding to the 11 carbon atoms in the molecule. The chemical shifts would indicate the type of carbon: aromatic, olefinic, methyl, or methoxy. The carbon atom bonded to the bromine (C2) would be significantly influenced by the halogen's electronegativity. For related quinoline structures, aromatic carbons typically resonate between δ 110-150 ppm, while the methyl and methoxy carbons appear more upfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on typical chemical shifts for similar structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~142 |

| C3 | Singlet, ~7.4 | ~122 |

| C4 | - | ~148 |

| C4-CH₃ | Singlet, ~2.6 | ~19 |

| C5 | Doublet, ~7.8 | ~125 |

| C6 | Doublet of doublets, ~7.1 | ~117 |

| C7 | - | ~160 |

| C7-OCH₃ | Singlet, ~3.9 | ~56 |

| C8 | Doublet, ~7.2 | ~105 |

| C8a | - | ~149 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled aromatic protons on the benzene (B151609) ring portion of the quinoline system, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the methyl and methoxy signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is instrumental in piecing together the entire carbon skeleton. For example, it would show correlations from the methyl protons to carbons C3, C4, and C4a, and from the methoxy protons to C7, confirming the placement of these substituent groups on the quinoline framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining stereochemistry and conformation. In this molecule, NOESY could show a spatial relationship between the C4-methyl protons and the proton at the C5 position.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula Confirmation

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula.

HRMS: High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four decimal places). This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₀BrNO), HRMS would confirm the presence of one bromine atom due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two major peaks of nearly equal intensity separated by 2 Da.

GC-MS: Gas Chromatography-Mass Spectrometry is a hybrid technique that first separates components of a mixture by GC, after which each component is analyzed by a mass spectrometer. For a purified sample of this compound, GC-MS would show a single peak in the chromatogram and provide a mass spectrum corresponding to the molecule's mass and fragmentation pattern, which can further support the structural assignment.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Adduct | Predicted m/z [M+H]⁺ |

|---|---|---|

| C₁₁H₁₀⁷⁹BrNO | [M+H]⁺ | 251.9973 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would display characteristic absorption bands. For instance, C-H stretching vibrations from the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring would be visible in the 1500-1650 cm⁻¹ region. A strong band corresponding to the C-O stretching of the methoxy ether group is expected around 1200-1250 cm⁻¹. sigmaaldrich.com The C-Br stretch would appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that also measures vibrational frequencies but is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum.

Table 3: Expected IR Absorption Bands for this compound (Note: This table is predictive. Actual peak positions and intensities may vary.)

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Methyl/Methoxy |

| 1650-1500 | C=C / C=N Stretch | Quinoline Ring |

| 1250-1200 | C-O Stretch | Aryl Ether (Methoxy) |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which promotes electrons to higher energy orbitals. Conjugated systems like quinoline have characteristic UV-Vis spectra. Quinoline itself exhibits multiple absorption bands corresponding to π→π* transitions. The presence of substituents like the bromo and methoxy groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The spectrum of this compound would likely show complex absorption patterns, typically with maxima in the 250-350 nm range, reflecting its extended aromatic system.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

This is the most definitive method for determining the precise three-dimensional structure of a crystalline solid.

Computational Chemistry Applications in the Investigation of 2 Bromo 7 Methoxy 4 Methylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular attributes, from the electronic structure to reactivity, with a good balance of accuracy and computational cost.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

For quinoline (B57606) derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. nih.govarabjchem.org In 2-Bromo-7-methoxy-4-methylquinoline, the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom, along with the methyl group, will influence the electron distribution across the quinoline ring system. DFT calculations can precisely map these orbitals. For instance, in related substituted quinolines, the HOMO is often localized on the electron-rich parts of the molecule, such as the benzene (B151609) ring and around the methoxy group, while the LUMO may be concentrated on the pyridine (B92270) ring and near the electron-withdrawing bromine atom. nih.gov

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). rsc.org

| Reactivity Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in its electron distribution or charge transfer. |

| Global Electrophilicity Index (ω) | ω = μ2/2η (where μ ≈ -χ) | The ability of a species to accept electrons. |

Table 1: Key Reactivity Descriptors Calculated from HOMO and LUMO Energies.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. This is particularly valuable for understanding the synthesis of complex molecules like this compound. Common synthetic routes to quinolines include the Skraup, Doebner-von Miller, and Friedländer syntheses. uop.edu.pkiipseries.org

Theoretical calculations can model the step-by-step mechanism of these reactions, determining the activation energies for each step. researchgate.net For example, in a potential synthesis of this compound, DFT could be used to model the cyclization step, predicting the most favorable conformation of the intermediate and the energy barrier to form the quinoline ring. By calculating the energies of the transition states, chemists can predict the feasibility of a proposed synthetic route and identify potential bottlenecks or side reactions. researchgate.net

Understanding Substituent Effects on Electronic Properties

The electronic properties of the quinoline core are significantly modulated by its substituents. The interplay between the electron-donating methoxy group (-OCH₃) at position 7, the electron-withdrawing bromo group (-Br) at position 2, and the electron-donating methyl group (-CH₃) at position 4 in this compound creates a unique electronic profile.

DFT studies on various substituted quinolines have shown that electron-donating groups generally increase the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, increasing its reactivity towards nucleophiles. tandfonline.comnih.gov The position of the substituent is also critical. A computational study on substituted quinolines could quantify these effects by calculating properties such as the dipole moment and molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. arabjchem.org

Molecular Modeling and Simulation Approaches

Beyond static electronic structure calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules and their interactions with their environment.

Conformational Analysis and Energetics of this compound

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary source of conformational flexibility is the rotation of the methoxy group relative to the quinoline ring.

Molecular mechanics or DFT calculations can be used to perform a potential energy surface scan by systematically rotating the C-O bond of the methoxy group. This allows for the identification of the most stable conformer (the global energy minimum) and any other low-energy conformers. rsc.org The energy barriers between these conformers can also be calculated, providing information on the flexibility of the molecule at different temperatures. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and how it interacts with other molecules.

| Conformer Type | Dihedral Angle (approx.) | Relative Energy (kcal/mol) | Key Interactions |

| Planar | 0° or 180° | Higher | Steric hindrance between the methoxy group's methyl and the hydrogen at C8. |

| Non-planar | ~90° | Lower (more stable) | Minimized steric interactions. |

Table 2: Hypothetical Conformational Analysis Data for the Methoxy Group in this compound. This table is illustrative and based on general principles of conformational analysis.

In Silico Prediction of Intermolecular Interactions (general scope)

The way a molecule interacts with other molecules is fundamental to its chemical and biological behavior. Molecular dynamics (MD) simulations and molecular docking are powerful in silico tools for predicting these intermolecular interactions. nih.govmdpi.com

MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its behavior in a solvent or in the presence of other molecules. nih.govnirmauni.ac.in This can reveal how solvent molecules arrange themselves around this compound and can be used to calculate properties like the free energy of solvation. arabjchem.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.combenthamdirect.com While often used in drug design to predict the binding of a ligand to a protein, the principles can be applied to understand how molecules of this compound might interact with each other in the solid state or with other small molecules. mdpi.comacs.org These interactions can include hydrogen bonding (if applicable), van der Waals forces, and π-π stacking interactions between the quinoline rings.

In-depth Analysis of this compound Reveals Research Gap in Computational Validation

A comprehensive review of scientific literature and chemical databases indicates a notable absence of published research specifically detailing the computational and experimental spectroscopic analysis of the chemical compound this compound. While databases confirm its structural identity and provide basic predicted properties, in-depth studies comparing theoretical spectroscopic data with experimental results—a crucial step for structural validation and understanding electronic properties—appear to be unavailable for this specific molecule.

For related quinoline derivatives, the use of computational chemistry, particularly Density Functional Theory (DFT), is a well-established methodology to complement experimental findings. These studies typically involve optimizing the molecular geometry and then calculating various spectroscopic parameters. The resulting theoretical data for parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions are then compared against values obtained through laboratory experiments. This comparative analysis is instrumental in confirming the synthesized structure and providing a deeper understanding of its electronic and vibrational characteristics.

This gap highlights an opportunity for new research to fully characterize this compound, which would involve synthesizing the compound, acquiring its experimental spectra (¹H NMR, ¹³C NMR, FT-IR, UV-Vis), and performing DFT calculations to create a robust, validated profile of the molecule. Such a study would be a valuable contribution to the field of medicinal and materials chemistry where quinoline derivatives are of significant interest.

Due to the absence of specific research findings and corresponding data in the public domain, it is not possible to provide a detailed article section on the theoretical spectroscopic data prediction for the validation of experimental results for this compound.

Reactivity and Derivatization Strategies for 2 Bromo 7 Methoxy 4 Methylquinoline

The chemical scaffold of 2-bromo-7-methoxy-4-methylquinoline presents multiple sites for synthetic modification, making it a versatile intermediate in organic synthesis. The primary points of reactivity are the carbon-bromine bond at the C2-position and the methoxy (B1213986) group at the C7-position. Strategic manipulation of these functional groups allows for the introduction of a wide array of substituents and the construction of more complex molecular architectures.

2 Bromo 7 Methoxy 4 Methylquinoline As a Versatile Synthetic Building Block

Utility in the Construction of Complex Organic Architectures

The strategic placement of the bromo, methoxy (B1213986), and methyl groups on the quinoline (B57606) core of 2-Bromo-7-methoxy-4-methylquinoline makes it an ideal starting material for the synthesis of more intricate molecules. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

This compound is a key precursor for the synthesis of a range of advanced heterocyclic and polycyclic compounds. The reactivity of the C2-bromo substituent allows for its displacement or participation in cyclization reactions to form fused ring systems. For instance, it can be utilized in the construction of pyrimido[4,5-b]quinolines, which are known to possess a broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.gov The synthesis of these tricyclic fused systems often involves the condensation of a 2-amino-quinoline derivative, which can be readily prepared from this compound, with various reagents. nih.gov

Furthermore, the quinoline core itself can be a part of a larger polycyclic aromatic system. The functional groups on this compound can be manipulated to facilitate annulation reactions, leading to the formation of more complex and rigid structures.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The functional group array of this compound makes it an excellent candidate for integration into MCRs. For example, the bromine atom can participate in palladium-catalyzed MCRs, where the quinoline moiety is coupled with two or more other components to rapidly generate molecular complexity.

One notable application is in the synthesis of quinoline-based 1,2,3-triazole hybrids. mdpi.com These syntheses often employ a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com In such a scheme, a derivative of this compound could be envisioned to participate, leading to the formation of novel hybrid molecules with potential applications in medicinal chemistry.

Role in Target-Oriented Synthesis and Diversity-Oriented Synthesis of Chemical Libraries

The distinct functionalities of this compound make it a valuable tool in both target-oriented synthesis (TOS) and diversity-oriented synthesis (DOS). cam.ac.ukrsc.org In TOS, the goal is to synthesize a specific, often complex, target molecule. The predictable reactivity of the bromo group in this compound allows for its strategic incorporation into a retrosynthetic plan for a desired natural product or a designed bioactive molecule.

In contrast, DOS aims to generate a collection of structurally diverse molecules to explore a wide range of chemical space and identify new bioactive compounds. cam.ac.ukrsc.orgnih.gov this compound serves as an excellent scaffold for DOS due to the ease with which the bromine atom can be replaced by a variety of different functional groups and molecular fragments through well-established cross-coupling methodologies.

Development of Libraries of Quinolines with Diverse Substitution Patterns

The generation of chemical libraries with diverse substitution patterns is a cornerstone of modern drug discovery. frontiersin.org this compound provides a robust platform for the development of such libraries. By systematically varying the reaction partners in cross-coupling reactions with the C2-bromo position, a vast number of analogues can be synthesized. This approach allows for the exploration of the structure-activity relationships of quinoline-based compounds in a systematic manner.

The "build/couple/pair" strategy is a common approach in DOS that can be applied to this compound. cam.ac.uk In this strategy, the quinoline core acts as the "build" phase. The "couple" phase involves a cross-coupling reaction at the C2-position to introduce a diverse set of building blocks. A subsequent "pair" phase could involve further functionalization of the introduced substituent or other positions on the quinoline ring, leading to a library of compounds with high skeletal and appendage diversity.

Below is a table summarizing the properties of this compound and a related isomer.

| Property | This compound | 4-Bromo-7-methoxy-2-methylquinoline |

| Molecular Formula | C₁₁H₁₀BrNO sigmaaldrich.com | C₁₁H₁₀BrNO sigmaaldrich.com |

| Molecular Weight | 252.11 g/mol sigmaaldrich.com | 252.11 g/mol sigmaaldrich.com |

| CAS Number | 115486-12-9 cymitquimica.com | 651042-71-6 sigmaaldrich.com |

| Synonyms | Quinoline, 2-bromo-7-methoxy-4-methyl-; Lepidine, 2-bromo-7-methoxy- cymitquimica.com | Not specified |

| Physical Form | Solid sigmaaldrich.com | Solid sigmaaldrich.com |

Future Research Directions and Emerging Perspectives in Quinoline Chemistry

Development of Sustainable and Green Synthetic Methodologies for Halogenated and Alkoxyquinolines

The paradigm is shifting from conventional, often harsh, synthetic methods to more sustainable and green alternatives for preparing quinoline (B57606) derivatives, including those bearing halogen and alkoxy groups. tandfonline.comresearchgate.net This evolution is driven by the need to minimize waste, reduce energy consumption, and utilize less hazardous materials. acs.orgresearchgate.net

Green chemistry approaches focus on several key areas:

Eco-friendly Solvents and Catalysts: There is a growing emphasis on using greener solvents like water and ethanol. researchgate.net Various catalysts that are more environmentally benign are being employed, such as p-toluenesulfonic acid (p-TSA) and in some cases, catalyst-free techniques. researchgate.net

Energy Efficiency: Methodologies like microwave-assisted synthesis and mechanochemistry (ball milling) are gaining traction. A mechanochemical protocol has been successfully used for the C-2 alkynylation of quinoline N-oxides bearing both electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -Br, -Cl) substituents, avoiding the need for transition metal catalysts and high-energy sources. acs.org

Atom Economy: Multicomponent reactions (MCRs) and one-pot syntheses are being developed to maximize atom economy and reduce the number of purification steps. rsc.org These strategies are advantageous for creating complex molecules efficiently. rsc.org

Novel Catalytic Materials: The use of nanocatalysts and reusable catalysts like Nafion NR50 is a promising green approach. nih.govresearchgate.net For instance, metal nanoparticles of cobalt and copper doped into carbon aerogels have been used for the Friedländer synthesis of quinolines under mild, solvent-free conditions. tandfonline.com

A recent review highlights the importance of developing green quinoline compounds to make groundbreaking discoveries, particularly in the realm of cancer research. nih.gov The focus is on synthesis methods that incorporate microwave, ultrasound, and one-pot strategies to address economic and environmental health and safety concerns. nih.gov

Table 1: Comparison of Green Synthetic Methods for Quinoline Derivatives

| Method | Catalyst Example(s) | Solvent(s) | Key Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Nafion NR50, p-TSA | Ethanol, Water | Reduced reaction times, improved yields. tandfonline.comresearchgate.net |

| Mechanochemistry (Ball Milling) | Catalyst-free | Solvent-free | High energy efficiency, avoids hazardous solvents, applicable to substituted N-oxides. acs.org |

| Nanocatalysis | Fe₃O₄ NPs-cell, Co(0)/Cu(0) doped aerogels | Water, Ethanol | High catalytic activity, catalyst reusability, mild reaction conditions. tandfonline.comnih.gov |

| Visible-Light Photocatalysis | Titanium dioxide, Anthraquinone (B42736) | N/A | Uses light as an energy source, employs green oxidants like O₂. organic-chemistry.org |

Exploration of Novel Catalytic Systems for Highly Selective Functionalization

A major frontier in quinoline chemistry is the development of catalytic systems that can functionalize the quinoline core with high regioselectivity. acs.org While functionalization at the C2 position is common, achieving selectivity at other positions, such as C8, has been a significant challenge. acs.orgacs.org

Recent breakthroughs include:

Palladium-Catalyzed C8-Selective Arylation: A noteworthy development is a palladium-catalyzed C–H arylation of quinoline N-oxides that exhibits high selectivity for the C8 position. acs.org This is unusual, as previous palladium-catalyzed methods were typically C2 selective. The reaction tolerates a range of functional groups, including methoxy (B1213986) and bromo substituents, and can be accelerated using microwave irradiation. acs.org

Single-Atom Catalysis: A single-atom iron catalyst has been shown to be highly efficient for the acceptorless dehydrogenative coupling reaction to synthesize various functionalized quinolines. organic-chemistry.org This approach outperforms many homogeneous and nanocatalyst systems. organic-chemistry.org

Visible-Light Mediated Catalysis: The use of visible light with a simple and inexpensive titanium dioxide catalyst allows for an environmentally friendly aerobic dehydrogenation to produce a variety of substituted quinolines. organic-chemistry.org This method uses oxygen as a green oxidant. organic-chemistry.org

Rhodium(III)-Catalyzed Cascade Reactions: Novel cascade reactions catalyzed by Rh(III) have been used to synthesize complex CF₃- and alkynyl-substituted quinoline derivatives from N-aryl amidines and CF₃-ynones. rsc.org This process involves a complex sequence of bond cleavages and formations. rsc.org

Copper-Based Systems: Air-stable Cu(II) complexes and other copper catalysts have been employed for various quinoline syntheses, including decarboxylative cascade cyclizations, offering good chemo- and regioselectivity under aerobic conditions. organic-chemistry.org

These advanced catalytic systems allow chemists to install functional groups at specific positions on the quinoline ring, which is crucial for tuning the electronic and steric properties of molecules like 2-Bromo-7-methoxy-4-methylquinoline for specific applications. researchgate.net

Table 2: Overview of Novel Catalytic Systems for Quinoline Functionalization

| Catalytic System | Metal | Selectivity/Application | Key Features |

|---|---|---|---|

| Ligand-free Palladium | Pd | C8-Arylation of N-Oxides | Overcomes traditional C2-selectivity; compatible with methoxy and bromo groups. acs.org |

| Single-Atom Catalyst | Fe | Dehydrogenative Coupling | High efficiency; outperforms known nanocatalyst systems. organic-chemistry.org |

| Photocatalysis | Ti | Aerobic Dehydrogenation | Uses visible light and O₂; non-toxic and inexpensive catalyst. organic-chemistry.org |

| Cascade Catalysis | Rh | Synthesis of CF₃/alkynyl quinolines | Complex cascade process; good functional group compatibility. rsc.org |

| Copper Complexes | Cu | Dehydrogenative Functionalization | Air-stable catalysts; mild reaction conditions. organic-chemistry.org |

Advancements in Computational Methodologies for Predictive Synthesis and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern synthetic chemistry, offering deep insights into reaction mechanisms and enabling the predictive design of molecules and synthetic routes. nih.govnih.gov

Key applications in quinoline chemistry include:

Mechanism Elucidation: Density Functional Theory (DFT) is widely used to study reaction pathways. For example, DFT computational studies were crucial in providing evidence for the cyclopalladation pathway in the C8-selective arylation of quinoline N-oxides and in understanding the electronic, steric, and solvation effects that govern site selectivity. acs.org

Predictive Design and QSAR: In silico studies and machine learning methods are increasingly used to design quinoline derivatives with specific biological activities, avoiding unnecessary time and chemical waste. nih.govresearchgate.net These methods can predict the potential of designed compounds as inhibitors for specific targets, such as viral proteases. nih.gov

Conformational and Stability Analysis: Molecular dynamics simulations are employed to analyze the conformational stability, flexibility, and binding interactions of quinoline derivatives with biological targets. nih.gov Molecular modeling has also been used to study the conformational arrangement of complex structures like trimeric quinoline derivatives in protein binding sites. nih.gov

Structural Optimization: DFT calculations have been used to determine the lowest-energy optimized structures of quinoline-derived diastereomers, which helps in understanding and designing separation mechanisms for chromatography. asianpubs.org

These computational approaches accelerate the discovery process by prioritizing the most promising synthetic targets and providing a rational basis for optimizing reaction conditions.

Expanding the Scope of Derivatization Strategies for Intricate Quinoline Compounds

Research is continuously pushing the boundaries of chemical synthesis to create more complex and "intricate" quinoline-based structures. These efforts are aimed at exploring new chemical space and developing compounds with highly tailored properties.

Emerging derivatization strategies include:

Multi-step Synthesis of Diverse Scaffolds: Starting from a key scaffold, such as a substituted 4-hydrazinylquinoline, chemists can synthesize a wide array of derivatives. For example, this approach has been used to create new series of hydrazones, ureas, thioureas, and pyrazoles attached to the quinoline core. nih.gov

Synthetic Tuning of Specific Positions: The targeted modification of specific positions on the quinoline ring can have a significant impact on biological activity. Extensive work has been done on the 2-position of halogenated quinolines, introducing a high degree of structural diversity through alkylation and amination pathways to optimize antibacterial and biofilm eradication properties. nih.gov

Creation of Higher-Order Structures: The synthesis of di- and trimeric quinoline derivatives represents a move toward larger, more complex molecules. These compounds are being investigated as potential modulators of protein-protein interactions. nih.gov

Use of Chiral Derivatizing Agents: To create enantiomerically pure quinolines, which is often crucial for biological activity, new chiral derivatizing reagents are being developed. For instance, a quinoline-based reagent incorporating L-proline has been synthesized to create diastereomers of β-blockers, enabling their separation and analysis. asianpubs.orgresearchgate.net

Derivatization for Analytical Purposes: Specific reagents like 2-hydrazinoquinoline (B107646) are used to derivatize other classes of molecules (e.g., carboxylic acids, aldehydes, ketones) to make them readily analyzable by techniques like LC-MS, which is vital in fields such as metabolomics. nih.gov

These expanding strategies provide chemists with the tools to build increasingly sophisticated quinoline compounds, moving beyond simple substitutions to create truly novel and functional molecular architectures.

常见问题

Basic: What are the optimal synthetic routes for preparing 2-Bromo-7-methoxy-4-methylquinoline, and what key reaction parameters influence yield?

Answer:

The synthesis of this compound typically involves multi-step functionalization of the quinoline core. A common approach includes:

- Quinoline Substitution: Bromination at the 2-position using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (40–60°C) to avoid over-bromination .

- Methoxy Introduction: Methoxylation via nucleophilic aromatic substitution (e.g., using CuI as a catalyst in methanol) or Pd-mediated coupling for regioselective O-methylation .

- Methyl Group Retention: The 4-methyl group is often retained by starting with 4-methylquinoline precursors or via Friedel-Crafts alkylation early in the synthesis .

Critical Parameters:

- Temperature Control: Excessive heat during bromination can lead to side products (e.g., di-brominated derivatives).

- Catalyst Selection: Pd catalysts (e.g., Pd(OAc)₂) improve methoxylation efficiency but require inert atmospheres .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the target compound from regioisomers .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Answer:

A combination of spectroscopic methods is critical for unambiguous characterization:

- ¹H/¹³C NMR:

- Mass Spectrometry (HRMS): Confirms molecular weight (MW: 266.09 g/mol) and isotopic pattern from bromine (1:1 ratio for M⁺ and M+2 peaks) .

- IR Spectroscopy: Methoxy C-O stretch (~1250 cm⁻¹) and aromatic C-Br vibration (~550 cm⁻¹) .

Data Cross-Validation:

X-ray crystallography (if crystals are obtainable) resolves regiochemistry ambiguities, as seen in related brominated quinolines .

Advanced: How can regioselectivity challenges in bromination or methoxylation of quinoline derivatives be addressed during synthesis?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Bromination:

- Methoxylation:

Case Study:

In 4-Bromo-3-chloro-7-methoxyquinoline synthesis, selective bromination at the 4-position was achieved by pre-functionalizing the 3-position with Cl to block competing sites .

Advanced: What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for structural elucidation?

Answer:

Discrepancies between NMR and crystallographic data often arise from dynamic effects or crystal packing:

- Dynamic NMR: Variable-temperature NMR detects conformational exchange (e.g., rotational barriers in methoxy groups) that may obscure signals .

- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data .

- Complementary Techniques:

Example:

For 7-Bromo-3-ethyl-9-phenyl-2-tosyl-pyrroloquinoline, X-ray data confirmed the tosyl group’s orientation, which NMR alone could not resolve .

Advanced: In designing quinoline-based bioactive derivatives, how do substitutions at the 2, 4, and 7 positions influence biological activity?

Answer:

Functionalization at these positions modulates pharmacokinetic and target-binding properties:

- 2-Bromo: Enhances electrophilicity for covalent binding (e.g., kinase inhibition) but may increase toxicity .

- 4-Methyl: Improves lipophilicity and membrane permeability, critical for CNS-targeted agents .

- 7-Methoxy: Stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., antimalarial activity in chloroquine analogs) .

Structure-Activity Relationship (SAR) Study:

- Anti-Alzheimer Derivatives: 2-Arylethenylquinolines with 4-methyl and 7-methoxy groups showed improved acetylcholinesterase inhibition (IC₅₀ < 1 µM) .

- Anticancer Potential: Bromine at the 2-position in 4-methylquinolines increased apoptosis induction in HeLa cells .

Optimization Strategy:

Use QSAR models to predict bioactivity while balancing solubility (e.g., introducing polar groups at non-critical positions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |